Cas no 94022-83-0 (methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate)

methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate structure
94022-83-0 structure
Product name:methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate
CAS No:94022-83-0
MF:C17H21NO2
MW:271.35414481163
CID:1000555
PubChem ID:3023320

methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate
    • methyl 2-[(3,5-dimethylcyclohex-3-en-1-yl)methylideneamino]benzoate
    • NS00065301
    • Methyl 2-(((3,5-dimethyl-3-cyclohexen-1-yl)methylene)amino)benzoate
    • Methyl 2-[[[2,4-dimethyl-3-cyclohexen-1-yl]methylene]amino]benzoate
    • 94022-83-0
    • W-111370
    • EINECS 301-579-5
    • DTXSID401161257
    • SCHEMBL17627646
    • NAMUVRSTEVMHAJ-UHFFFAOYSA-N
    • Inchi: InChI=1S/C17H21NO2/c1-12-8-13(2)10-14(9-12)11-18-16-7-5-4-6-15(16)17(19)20-3/h4-8,11-12,14H,9-10H2,1-3H3
    • InChI Key: NAMUVRSTEVMHAJ-UHFFFAOYSA-N
    • SMILES: CC1CC(CC(=C1)C)C=NC2=CC=CC=C2C(=O)OC

Computed Properties

  • Exact Mass: 271.157228913g/mol
  • Monoisotopic Mass: 271.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7Ų
  • XLogP3: 3.1

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